molecular formula C18H18O4 B13063543 Trichobenzolignan

Trichobenzolignan

Cat. No.: B13063543
M. Wt: 298.3 g/mol
InChI Key: BCMRTURCTUEQJA-QHHUCMRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lignans are dimeric phenylpropanoids characterized by the coupling of two cinnamic acid residues, often modified with hydroxyl, methoxy, or other substituents.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol

InChI

InChI=1S/C18H18O4/c19-9-1-2-12-3-8-17-15(10-12)16(11-20)18(22-17)13-4-6-14(21)7-5-13/h1-8,10,16,18-21H,9,11H2/b2-1+/t16-,18+/m1/s1

InChI Key

BCMRTURCTUEQJA-QHHUCMRYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C3=C(O2)C=CC(=C3)/C=C/CO)CO)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CCO)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of trichobenzolignan involves phytochemical investigations of the roots of Trichosanthes kirilowii. The compound is typically extracted using organic solvents, followed by chromatographic techniques to purify the lignan .

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions: Trichobenzolignan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Scientific Research Applications

Trichobenzolignan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Structural Comparison

Trichobenzolignan is part of a group of lignans and neolignans with variations in substituent patterns (Table 1). These structural differences critically influence their bioactivity profiles.

Table 1: Substituent Patterns of this compound and Related Lignans

Compound Name R1 R2 R3 Source Plant
This compound (17) Syringa pinnatifolia
Prunus toositanii (18) OH OCH3 OCH3 Prunus toositanii
Simulanol (19) OCH OH H Mappianthus iodoticus
Woorenogenin (20) OCH OCH3 H Arctium lappa
Noralashinol B (21) Cupressus macrocarpa
Noralashinol C (22) Dendrobium williamsonii

Notes: Substituent data for this compound (17) are unspecified in the provided evidence. Structural variations in related compounds highlight the role of methoxy (OCH3) and hydroxyl (OH) groups in modulating activity .

Cross-Class Structural Insights

Modifications in other aromatic systems, such as benzothiazole-containing Triclocarban analogues, demonstrate that halogenation or heterocyclic incorporation can amplify antibacterial activity . Although this compound’s substituents remain undefined, analogous strategies (e.g., halogen or sulfur incorporation) might optimize its therapeutic profile.

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